molecular formula C13H12FNO B1370671 2-(3-Fluorophenoxy)-5-methylaniline CAS No. 946728-41-2

2-(3-Fluorophenoxy)-5-methylaniline

Cat. No. B1370671
M. Wt: 217.24 g/mol
InChI Key: OZJSFNUHYUYWHO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-5-methylaniline, or 3-FMA, is a synthetic molecule belonging to the phenylalkylamine class of compounds. It is a derivative of the parent compound, phenethylamine, and is structurally similar to the popular stimulant drugs amphetamine and methamphetamine. 3-FMA is a compound of interest to researchers due to its potential as a psychostimulant and its ability to modulate the release of neurotransmitters in the brain. In addition, 3-FMA has been studied for its potential applications in scientific research and lab experiments.

Scientific Research Applications

  • Herbicide Development

    • Field : Agriculture/Chemistry
    • Application : A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed, based on the structure of a previous lead compound, through an in silico structure-guided optimization approach .
    • Method : The newly designed compounds were prepared, starting from the ester reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol, using concentrated H2SO4 as a catalyst under reflux conditions .
    • Results : Some of these new compounds showed good herbicidal activity by both pre- and post-emergence applications, especially compound 2a, which displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha .
  • Drug Delivery Systems

    • Field : Medicine/Pharmaceuticals
    • Application : The inclusion of fluorine motifs in drugs and drug delivery systems is an established tool for modulating their biological potency. Fluorination can improve drug specificity or boost the vehicle’s ability to cross cellular membranes .
    • Method : The synthesis of fluorinated bioisostere of a clinical stage immunoadjuvant—poly[di …] .
    • Results : The approach has yet to be applied to vaccine adjuvants .
  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry
    • Application : Fluoroform, or trifluoromethane, is a chemical compound used in diverse applications in organic synthesis . It is a hydrofluorocarbon and a part of the haloforms, a class of compounds with the formula CHX3 (X = halogen) with C3v symmetry .
    • Method : Fluoroform is produced industrially as both a by-product of and precursor to the manufacture of Teflon . It is produced by the reaction of chloroform with HF .
    • Results : Fluoroform is not an ozone depleter but is a greenhouse gas .
  • Pharmaceutical Research

    • Field : Medicine/Pharmaceuticals
    • Application : The compound 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide has a similar structure to “2-(3-Fluorophenoxy)-5-methylaniline” and could potentially be used in pharmaceutical research .
    • Method : The compound can be synthesized from 2-(3-(trifluoromethyl)phenyl)acetic acid with ethanol, using concentrated H2SO4 as a catalyst under reflux conditions .
    • Results : The compound has a molecular weight of 233.19g/mol and a complexity of 258 .
  • Pharmaceutical Compositions

    • Field : Medicine/Pharmaceuticals
    • Application : A new pharmaceutical composition comprising 4-(4-(3-(4-chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid for the treatment of hyper-proliferative disorders .
    • Method : The preparation of a solid dispersion of the compound in substantially amorphous form which comprises a method selected from the group consisting of fusion/melt technology, hot melt extrusion, solvent evaporation, freeze drying, spray .
    • Results : The pharmaceutical composition is used for the treatment of hyper-proliferative disorders .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : Fluoroform, or trifluoromethane, is a chemical compound used in diverse applications in organic synthesis . It is a hydrofluorocarbon as well as being a part of the haloforms, a class of compounds with the formula CHX3 (X = halogen) with C3v symmetry .
    • Method : About 20 million kg per year are produced industrially as both a by-product of and precursor to the manufacture of Teflon . It is produced by reaction of chloroform with HF .
    • Results : Fluoroform is not an ozone depleter but is a greenhouse gas .

properties

IUPAC Name

2-(3-fluorophenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJSFNUHYUYWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)-5-methylaniline

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